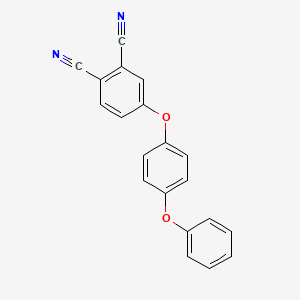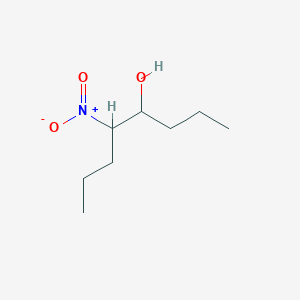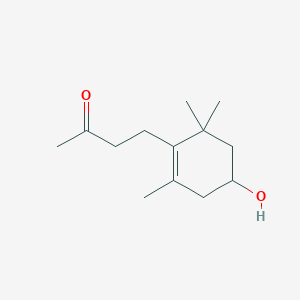![molecular formula C8H6F6O2 B14274118 Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 184778-47-0](/img/structure/B14274118.png)
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a synthetic organic compound characterized by its furan ring substituted with a methyl group and a trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution reactions, where the furan ring is reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of each step is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the furan ring, converting it into tetrahydrofuran derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include 2-methyl-5-formylfuran and 2-methyl-5-carboxyfuran.
Reduction: Tetrahydrofuran derivatives are the primary products.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its use in the development of new materials, such as polymers with enhanced properties due to the presence of fluorinated groups.
Mecanismo De Acción
The mechanism by which Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan, 2-methyl-: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
Furan, 2,5-dimethyl-: Contains an additional methyl group, which can affect its steric and electronic properties.
Furan, 2-methyl-5-ethoxy-: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, leading to different reactivity and applications.
Uniqueness
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets or materials.
Propiedades
Número CAS |
184778-47-0 |
|---|---|
Fórmula molecular |
C8H6F6O2 |
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-methylfuran |
InChI |
InChI=1S/C8H6F6O2/c1-4-2-3-5(15-4)16-6(7(9,10)11)8(12,13)14/h2-3,6H,1H3 |
Clave InChI |
BWFVGRLATMPDTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
